![molecular formula C11H13N B1352750 3-Phenylbicyclo[1.1.1]pentan-1-amine CAS No. 784093-32-9](/img/structure/B1352750.png)

3-Phenylbicyclo[1.1.1]pentan-1-amine

Übersicht

Beschreibung

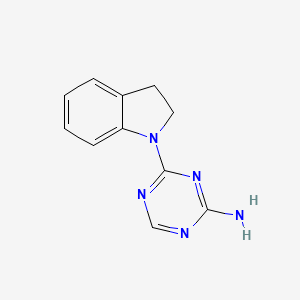

3-Phenylbicyclo[1.1.1]pentan-1-amine is a chemical compound with the molecular weight of 195.69 . It is a hydrochloride salt and its IUPAC name is 3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride .

Synthesis Analysis

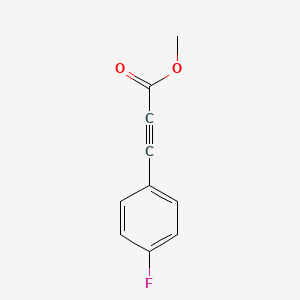

The synthesis of 3-Phenylbicyclo[1.1.1]pentan-1-amine has been achieved via metal-free homolytic aromatic alkylation of benzene . This method is expedient and versatile, providing an efficient synthetic protocol for the production of this compound .Molecular Structure Analysis

The InChI code for 3-Phenylbicyclo[1.1.1]pentan-1-amine is 1S/C11H13N.ClH/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9;/h1-5H,6-8,12H2;1H . This code provides a specific description of the structure of the molecule.Chemical Reactions Analysis

The key reaction in the synthesis of 3-Phenylbicyclo[1.1.1]pentan-1-amine is the metal-free homolytic aromatic alkylation of benzene . This reaction is crucial for the formation of the bicyclic pentan-1-amine structure.Physical And Chemical Properties Analysis

3-Phenylbicyclo[1.1.1]pentan-1-amine is a powder at room temperature . It has a melting point of 227-230 degrees Celsius .Wissenschaftliche Forschungsanwendungen

3-Phenylbicyclo[1.1.1]pentan-1-amine: A Comprehensive Analysis of Scientific Research Applications

Medicinal Chemistry: The bicyclo[1.1.1]pentane (BCP) motif, which includes 3-Phenylbicyclo[1.1.1]pentan-1-amine, has garnered significant interest as a contemporary lead optimization tactic in medicinal chemistry. The BCP structure is being explored for its potential utility in the development of new pharmaceuticals due to its unique chemical properties .

Materials Science: BCP derivatives have been extensively investigated for their applications in materials science. They have been used as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and components in metal–organic frameworks . The unique structure of 3-Phenylbicyclo[1.1.1]pentan-1-amine could potentially contribute to advancements in these areas.

Synthetic Chemistry: Efficient synthetic protocols for BCP derivatives like 3-Phenylbicyclo[1.1.1]pentan-1-amine are crucial for facilitating research and development in various fields of chemistry. The compound’s synthesis involves metal-free homolytic aromatic alkylation of benzene, representing a versatile approach to creating useful BCP derivatives .

Radical Chemistry: The synthesis of bicyclo[1.1.1]pentylamines (BCPAs), which includes 3-Phenylbicyclo[1.1.1]pentan-1-amine, relies on radical species such as C-centered or N-centered radicals. Advancements in radical chemistry tools like flow chemistry or electrochemistry could provide concise access to multifunctional BCPAs .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The compound is part of the bicyclo[111]pentane (BCP) motif, which has generated substantial interest in medicinal chemistry as a contemporary lead optimization tactic .

Mode of Action

The compound is synthesized via metal-free homolytic aromatic alkylation of benzene , which suggests that it may interact with its targets through similar chemical reactions.

Eigenschaften

IUPAC Name |

3-phenylbicyclo[1.1.1]pentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9/h1-5H,6-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBHYVJNMCHXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the BCP motif in medicinal chemistry, and how does the synthesis of 3-Phenylbicyclo[1.1.1]pentan-1-amine contribute to this field?

A1: The bicyclo[1.1.1]pentane (BCP) motif has garnered significant interest in medicinal chemistry recently []. This surge in interest stems from its potential as a bioisostere, a structural replacement for common chemical groups in drug design. By substituting traditional groups with the BCP unit, researchers aim to improve drug properties like binding affinity, metabolic stability, and overall efficacy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide](/img/structure/B1352672.png)

![3-[3-(Trifluoromethyl)phenoxy]azetidine](/img/structure/B1352677.png)

![3-[(2-Ethylbutanoyl)amino]-2-methylbenzoic acid](/img/structure/B1352692.png)